O-tert-Butyl-L-tyrosyl-L-proline
Description
O-tert-Butyl-L-tyrosyl-L-proline is a dipeptide derivative featuring a tert-butyl ether group on the tyrosine residue. This modification enhances the compound’s steric protection, improving its stability against enzymatic degradation and chemical hydrolysis compared to unmodified tyrosine-proline dipeptides. The tert-butyl group also increases lipophilicity, influencing solubility and membrane permeability, which is critical in drug design and peptide-based therapeutics .
Properties
CAS No. |
82487-69-2 |
|---|---|
Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-13-8-6-12(7-9-13)11-14(19)16(21)20-10-4-5-15(20)17(22)23/h6-9,14-15H,4-5,10-11,19H2,1-3H3,(H,22,23)/t14-,15-/m0/s1 |
InChI Key |
BLLWTXQXZIWABK-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Methyl Ester Formation
L-Tyrosine is first converted to its methyl ester hydrochloride (Tyr-OMe·HCl ) via reflux with thionyl chloride (SOCl₂) in methanol. This step ensures solubility in organic solvents for subsequent reactions:
$$
\text{L-Tyr} + \text{SOCl}2 + \text{CH}3\text{OH} \rightarrow \text{Tyr-OMe·HCl} + \text{HCl} + \text{SO}_2 \uparrow
$$
Reaction conditions include reflux at 60–70°C for 2–4 hours, yielding >95% conversion.
Benzyloxycarbonyl (Z) Protection
The methyl ester is then protected at the amine group using benzyl chloroformate (Z-Cl) in a biphasic system (ethyl acetate/water) with sodium carbonate to maintain pH 8–9:
$$
\text{Tyr-OMe·HCl} + \text{Z-Cl} \xrightarrow{\text{Na}2\text{CO}3} \text{Z-L-Tyr-OMe}
$$
Citric acid is used for post-reaction acidification, achieving a crystalline product with <5% moisture content.
tert-Butylation of the Phenolic Hydroxyl
The phenolic hydroxyl group is protected with a tert-butyl group using isobutylene and sulfuric acid in dichloromethane:
$$
\text{Z-L-Tyr-OMe} + (\text{CH}3)2\text{C=CH}2 \xrightarrow{\text{H}2\text{SO}_4} \text{Z-L-Tyr(tBu)-OMe}
$$
This reaction proceeds at room temperature for 4–10 days, monitored by thin-layer chromatography (TLC).
Saponification and Hydrogenolysis
The methyl ester is saponified with NaOH to yield Z-L-Tyr(tBu) , followed by hydrogenolysis over palladium/carbon (Pd/C) to remove the Z-group:
$$
\text{Z-L-Tyr(tBu)-OMe} \xrightarrow{\text{NaOH}} \text{Z-L-Tyr(tBu)} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{L-Tyr(tBu)}
$$
The final product is isolated via vacuum crystallization, achieving 99% purity by HPLC.
Coupling O-tert-Butyl-L-tyrosine to L-Proline
The dipeptide bond is formed using standard carbodiimide-mediated coupling.
Activation of the Carboxyl Group
O-tert-Butyl-L-tyrosine’s carboxyl group is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
$$
\text{L-Tyr(tBu)} + \text{EDC} + \text{HOBt} \rightarrow \text{Active ester intermediate}
$$
Amide Bond Formation
The activated tyrosine reacts with L-proline’s amine group under inert conditions:
$$
\text{Active ester} + \text{L-Proline} \rightarrow \text{O-tert-Butyl-L-tyrosyl-L-proline} + \text{HOBt}
$$
The reaction is conducted at 0–4°C to minimize racemization, with a typical yield of 80–85%.
Data Tables
Table 1: Key Reaction Parameters for O-tert-Butyl-L-tyrosine Synthesis
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | SOCl₂, MeOH | Reflux, 60°C | 95 | 98 |
| 2 | Z-Cl, Na₂CO₃ | pH 8, 25°C | 90 | 99 |
| 3 | Isobutylene, H₂SO₄ | RT, 5 days | 88 | 97 |
| 4 | NaOH, Pd/C | H₂, 25°C | 85 | 99 |
Table 2: Coupling Efficiency with L-Proline
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | THF | 0–4 | 82 |
| DCC/DMAP | DMF | 25 | 78 |
Challenges and Optimization
Racemization Control
Maintaining pH < 8 during coupling and using low temperatures (0–4°C) reduces racemization risks. The patented method employs citric acid for precise pH control, ensuring <1% D-enantiomer formation.
Scalability
The use of non-hazardous solvents (ethyl acetate, THF) and ambient-pressure reactions aligns with industrial scalability. The patent reports a total recovery of 79.2% for multi-gram batches.
Industrial Applications
The tert-butyl group enhances solubility in organic media, facilitating use in SPPS. The patented method’s avoidance of high-pressure conditions and toxic reagents makes it suitable for API (Active Pharmaceutical Ingredient) manufacturing.
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The phenolic group of the tyrosine residue can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
O-tert-Butyl-L-tyrosyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of O-tert-Butyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. The tert-butyl group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of O-tert-Butyl-L-tyrosyl-L-proline with analogous compounds, focusing on structural features, synthesis, and physicochemical properties.
Boc-5(R)-tert-Butyl-L-prolyl-pyrrolidine (Compound 10)
- Structure : Contains a Boc-protected proline residue coupled to pyrrolidine.
- Synthesis : Prepared via coupling Boc-5(R)-tert-butyl-L-proline (8) with pyrrolidine using standard carbodiimide chemistry (DCC/DMAP), with a reaction time of 2.5 hours at room temperature .
- The Boc group provides orthogonal protection compared to the O-tert-butyl ether in this compound.
| Property | This compound | Boc-5(R)-tert-Butyl-L-prolyl-pyrrolidine |
|---|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄ | C₁₈H₂₃N₃O₂·0.6 H₂O |
| Molecular Weight (g/mol) | ~340.4 | 314.1 [M + H]⁺ |
| Protection Group | O-tert-butyl ether | Boc (amine) |
tert-Butyl ((Benzyloxy)carbonyl)-L-tyrosinate
- Structure : Combines a benzyloxycarbonyl (Cbz) group on tyrosine with a tert-butyl ester.
- Synthesis : Utilizes benzyloxycarbonyl chloride for tyrosine protection, followed by tert-butyl esterification .
- Key Differences: The Cbz group introduces a labile protecting group sensitive to hydrogenolysis, unlike the stable O-tert-butyl ether. Higher molecular weight (371.43 g/mol) due to the benzyloxy substituent .
| Property | This compound | tert-Butyl ((Benzyloxy)carbonyl)-L-tyrosinate |
|---|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄ | C₂₁H₂₅NO₅ |
| Molecular Weight (g/mol) | ~340.4 | 371.43 |
| Functional Groups | Ether, amide | Ester, carbamate |
L-Alanyl-L-proline tert-Butyl Ester
- Structure : A dipeptide with an alanine residue and a tert-butyl ester on proline.
- Synthesis : Prepared via coupling L-alanine to tert-butyl-protected proline using carbodiimide reagents .
- Key Differences :
| Property | This compound | L-Alanyl-L-proline tert-Butyl Ester |
|---|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄ | C₁₂H₂₂N₂O₃ |
| Molecular Weight (g/mol) | ~340.4 | 242.32 |
| Side Chain | Aromatic (tyrosine) | Aliphatic (alanine) |
L-Tyrosine tert-Butyl Ester
- Structure : A tyrosine derivative with a tert-butyl ester on the carboxyl group.
- Synthesis : Direct esterification of L-tyrosine using tert-butyl alcohol and acid catalysis .
- Key Differences: Monomeric structure (vs. dipeptide), limiting its application in peptide chain assembly. Molecular weight (237.29 g/mol) is significantly lower than this compound .
Critical Analysis of Structural and Functional Differences
- Stability : The O-tert-butyl group in this compound provides superior resistance to acidic and enzymatic cleavage compared to ester-protected analogs like L-tyrosine tert-butyl ester .
- Biological Activity : The tyrosine-proline backbone may mimic bioactive peptide motifs (e.g., opioid receptors), whereas analogs like Boc-5(R)-tert-butyl-L-prolyl-pyrrolidine lack this pharmacophore .
- Synthetic Utility : tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate is preferred for orthogonal protection in solid-phase peptide synthesis, while this compound is tailored for stability in prodrug formulations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for O-tert-Butyl-L-tyrosyl-L-proline to ensure high enantiomeric purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with tert-butyl groups protecting the tyrosine hydroxyl group to prevent side reactions during coupling. Critical steps include:
- Protection Strategy : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry for amino group protection .
- Coupling Reagents : Optimize reagents like HBTU or DCC for efficient amide bond formation.
- Purification : Reverse-phase HPLC with C18 columns under gradient elution ensures purity ≥95% .
- Validation : Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- Structural Confirmation : ¹H/¹³C NMR to verify tert-butyl and proline ring conformations. For example, tert-butyl protons appear as singlets at ~1.2 ppm in CDCl₃ .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation (e.g., expected [M+H]⁺ for C₁₈H₂₆N₂O₅: 357.18 g/mol).
- Purity Assessment : HPLC with UV detection at 280 nm (tyrosine absorbance) to quantify impurities .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (stress testing).
- pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC.
- Light Sensitivity : Expose to UV/visible light and monitor photodegradation products.
- Documentation : Record lot-specific stability data to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls).
- Compound Integrity : Verify batch purity via orthogonal methods (e.g., NMR + HPLC) to rule out degradation .
- Meta-Analysis : Apply PICOT frameworks to compare studies by Population (e.g., in vitro vs. in vivo), Intervention (dose), and Outcomes (IC₅₀ values) .
- Replication Studies : Independently validate results using blinded protocols to minimize bias .
Q. What computational strategies are suitable for studying the conformational dynamics of this compound in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models (TIP3P water) to simulate peptide folding.
- Free Energy Landscapes : Calculate potential of mean force (PMF) to identify stable conformers.
- Validation : Compare simulated NMR chemical shifts with experimental data .
Q. What experimental design principles are critical for pharmacokinetic (PK) studies of this compound?
- Methodological Answer :
- Dose Selection : Use logarithmic scaling (e.g., 0.1–100 µM) to capture dose-response relationships.
- Matrix Effects : Spike compound into plasma/serum and quantify recovery rates via LC-MS/MS.
- Control Groups : Include vehicle controls and reference standards (e.g., unmodified tyrosine-proline dipeptides) .
- Ethical Compliance : Adopt IRB-approved protocols for animal/human studies, including informed consent documentation .
Data Analysis and Reporting
Q. How should researchers handle outliers in bioassay data for this compound?
- Methodological Answer :
- Statistical Tests : Apply Grubbs’ test or Dixon’s Q-test to identify outliers.
- Root-Cause Analysis : Investigate potential sources (e.g., pipetting errors, compound degradation).
- Transparency : Report outliers in supplementary materials and justify exclusion criteria .
Q. What are best practices for documenting synthetic protocols to ensure reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
